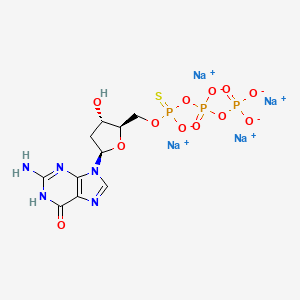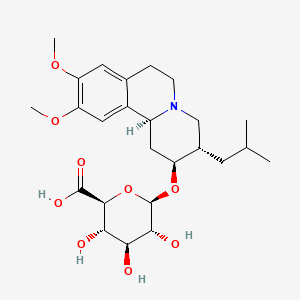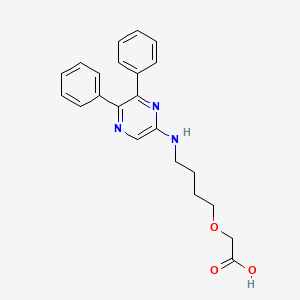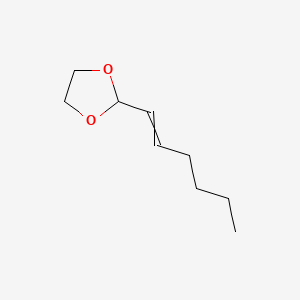![molecular formula C18H34O3 B13839597 methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)
methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate is an organic compound belonging to the class of fatty acid methyl esters It is characterized by the presence of an oxirane ring (epoxide) and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate typically involves the epoxidation of an unsaturated fatty acid methyl ester. One common method is the reaction of methyl 9-decenoate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The choice of reagents and conditions can vary depending on the desired yield and purity. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids like m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Diols: Formed by the opening of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Derivatives: Various products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in epoxide chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to various biological and chemical effects. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl nonanoate: Lacks the oxirane ring, making it less reactive.
Methyl 9-decenoate: Contains a double bond instead of an epoxide ring.
Methyl 9,10-epoxystearate: Similar structure but with a longer aliphatic chain.
Uniqueness
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate is unique due to its specific stereochemistry and the presence of both an epoxide ring and a long aliphatic chain
Propiedades
Fórmula molecular |
C18H34O3 |
|---|---|
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-10-13-16-17(21-16)14-11-8-6-7-9-12-15-18(19)20-2/h16-17H,3-15H2,1-2H3/t16-,17+/m0/s1 |
Clave InChI |
RKTLMPUBOFPFCW-DLBZAZTESA-N |
SMILES isomérico |
CCCCCC[C@H]1[C@H](O1)CCCCCCCCC(=O)OC |
SMILES canónico |
CCCCCCC1C(O1)CCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


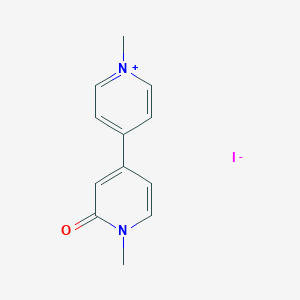
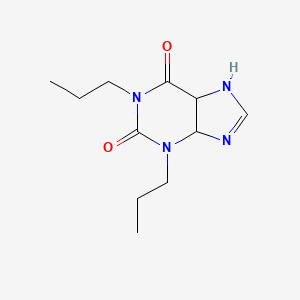
![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)
![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3R,5R)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13839549.png)
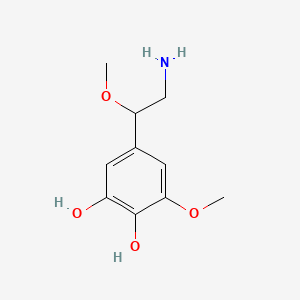
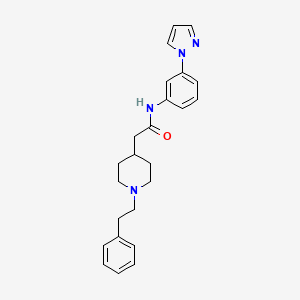
![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)

![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)

